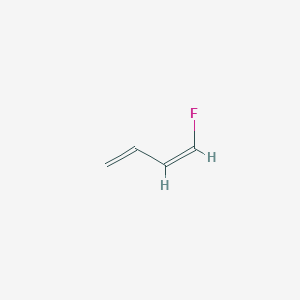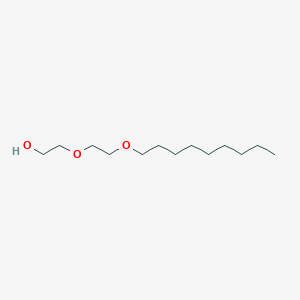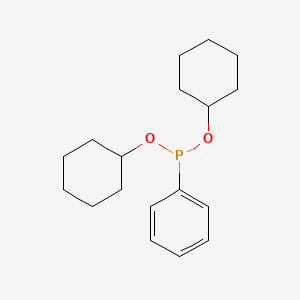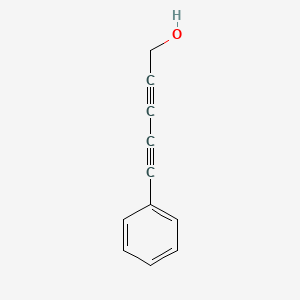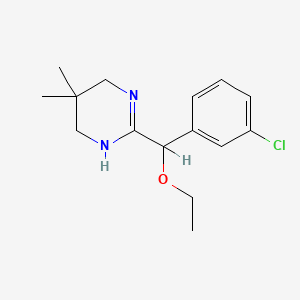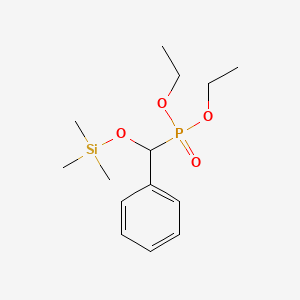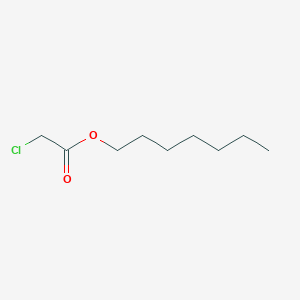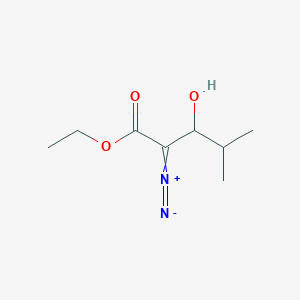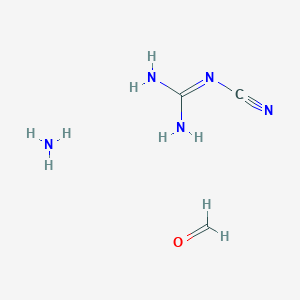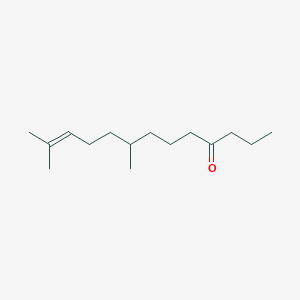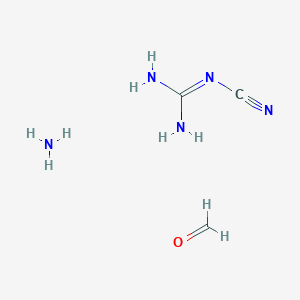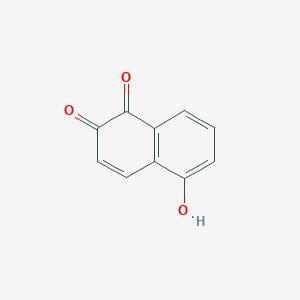
5-Hydroxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
5-Hydroxynaphthalene-1,2-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,5-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the cyclization of 2-hydroxy-1,4-naphthoquinone with appropriate reagents under controlled conditions. This method often employs catalysts such as copper(II) oxide nanoparticles to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction from natural sources, particularly walnut trees. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps to obtain the desired product. This method is preferred due to the abundance of juglone in natural sources and the relatively simple extraction process.
化学反应分析
Types of Reactions
5-Hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Juglone can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl group in juglone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(II) oxide nanoparticles, L-proline.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties. These derivatives are often used as intermediates in the synthesis of more complex organic compounds .
科学研究应用
5-Hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Juglone exhibits antimicrobial, antifungal, and herbicidal properties, making it useful in biological studies and agricultural applications.
Medicine: It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: In the textile industry, juglone is used as a dye due to its vibrant color. It is also used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of 5-Hydroxynaphthalene-1,2-dione involves its ability to generate reactive oxygen species (ROS) within cells. These ROS can cause oxidative stress, leading to cell damage and apoptosis. Juglone targets various molecular pathways, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death .
相似化合物的比较
5-Hydroxynaphthalene-1,2-dione can be compared with other similar compounds, such as:
Lawsone (2-Hydroxynaphthalene-1,4-dione): Both compounds are naphthoquinones with hydroxyl groups, but lawsone has the hydroxyl group at a different position. Lawsone is known for its use in henna and its antimicrobial properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Plumbagin has a similar structure but with an additional methyl group. It exhibits strong anticancer and antimicrobial activities.
Menadione (2-Methyl-1,4-naphthoquinone): Menadione lacks the hydroxyl group but has a methyl group instead.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of naphthoquinones in various fields.
属性
CAS 编号 |
38028-39-6 |
|---|---|
分子式 |
C10H6O3 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
5-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,11H |
InChI 键 |
ZVTUGVWVPIYMJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=O)C2=O)C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


